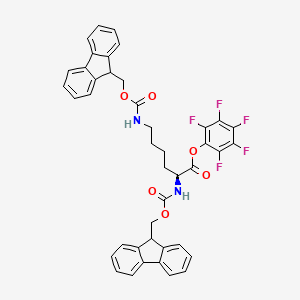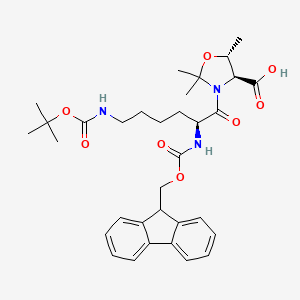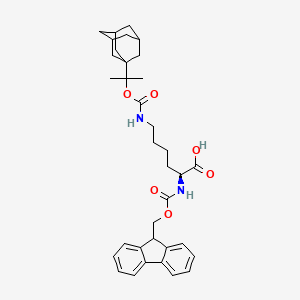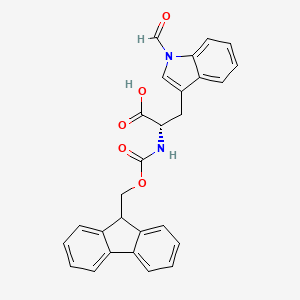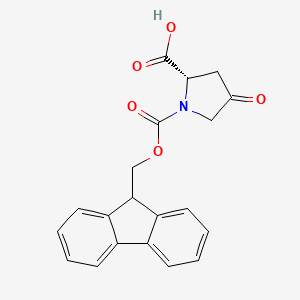
Fmoc-Gly-(Dmb)Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly-(Dmb)Gly-OH: is a derivative used in peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis method. The compound is known for its ability to enhance the synthetic efficiency of glycine-containing peptides by preventing aggregation during chain assembly. This makes it a valuable reagent in the synthesis of complex peptides.
Mechanism of Action
Target of Action
Fmoc-Gly-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized. The compound plays a crucial role in enhancing the synthetic efficiency of glycine-containing peptides .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The use of this derivative prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . Furthermore, it can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway. By preventing aggregation and aspartimide formation, this compound enhances the efficiency of the peptide synthesis process . This leads to the production of more accurate and high-quality peptides.
Pharmacokinetics
For instance, its solubility can affect its ability to interact with the peptide chains .
Result of Action
The result of this compound’s action is the efficient synthesis of glycine-containing peptides . It helps promote cyclization of Gly-containing peptides . The use of this derivative can lead to faster and more predictable acylation and deprotection reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature at which the peptide synthesis is carried out can impact the efficiency of the reaction . The compound is typically stored at temperatures between -10 to -25°C .
Biochemical Analysis
Biochemical Properties
In the realm of biochemical reactions, Fmoc-Gly-(Dmb)Gly-OH plays a significant role. It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions involves acylation and deprotection reactions, which are made faster and more predictable due to the presence of this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules during the peptide synthesis process . It aids in the prevention of aggregation during chain assembly, leading to more efficient acylation and deprotection reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability over time
Metabolic Pathways
This compound is involved in the metabolic pathways of peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-(Dmb)Gly-OH involves the coupling of N-α-Fmoc-L-glycine with N-α-(2,4-dimethoxybenzyl)-glycineThe removal of the dimethoxybenzyl group and regeneration of the glycine residue occur during the course of standard trifluoroacetic acid-mediated cleavage reactions .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Gly-(Dmb)Gly-OH primarily undergoes substitution reactions during peptide synthesis. The dimethoxybenzyl group is removed under acidic conditions, regenerating the glycine residue.
Common Reagents and Conditions:
Coupling Reagents: PyBOP, DIPEA, DIPCDI, HOBt
Cleavage Reagents: Trifluoroacetic acid
Major Products Formed: The major product formed from the reactions involving this compound is the desired peptide sequence with the glycine residue incorporated at the specific position.
Scientific Research Applications
Chemistry: Fmoc-Gly-(Dmb)Gly-OH is extensively used in the synthesis of peptides related to nucleolin and other glycine-containing peptides. It offers the same benefits as pseudoproline dipeptides in Fmoc solid-phase peptide synthesis but is specifically advantageous for sequences containing glycine .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that are crucial for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can be used in drug discovery and development.
Industry: In the pharmaceutical industry, this compound is used to produce therapeutic peptides and peptide-based drugs. Its ability to prevent aggregation during synthesis makes it a valuable reagent for producing high-purity peptides.
Comparison with Similar Compounds
Fmoc-(FmocHmb)Gly-OH: Like Fmoc-Gly-(Dmb)Gly-OH, this compound prevents aggregation during peptide synthesis but is used for sequences containing glycine.
Fmoc-Asp(OtBu)-(Dmb)Gly-OH: This compound is used to introduce glycine residues before aspartic acid residues to prevent aspartimide formation.
Uniqueness: this compound is unique in its ability to enhance the synthetic efficiency of glycine-containing peptides by preventing aggregation and promoting cyclization. This makes it particularly valuable for synthesizing long or difficult peptides .
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUCBQMDTSVIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


